molecular formula C11H12F2N2O B6949381 N-(2,4-difluorophenyl)-3-methylazetidine-3-carboxamide

N-(2,4-difluorophenyl)-3-methylazetidine-3-carboxamide

Cat. No.: B6949381
M. Wt: 226.22 g/mol
InChI Key: SPLYGJJHFONQFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluorophenyl)-3-methylazetidine-3-carboxamide is a synthetic organic compound characterized by the presence of a difluorophenyl group attached to a methylazetidine carboxamide structure

Properties

IUPAC Name

N-(2,4-difluorophenyl)-3-methylazetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N2O/c1-11(5-14-6-11)10(16)15-9-3-2-7(12)4-8(9)13/h2-4,14H,5-6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLYGJJHFONQFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-3-methylazetidine-3-carboxamide typically involves the reaction of 2,4-difluoroaniline with a suitable azetidine derivative. One common method includes the use of 2,4-difluorobenzoyl chloride, which reacts with 3-methylazetidine under controlled conditions to form the desired product . The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) and requires the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

For industrial-scale production, the synthesis may involve more efficient and scalable methods. One approach could be the catalytic hydrogenation of 2,4-difluorobenzonitrile to produce 2,4-difluorobenzylamine, which is then reacted with 3-methylazetidine-3-carboxylic acid under optimized conditions . This method ensures higher yields and purity, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-3-methylazetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any nitro or carbonyl groups present.

    Substitution: Halogen substitution reactions can occur, where the fluorine atoms are replaced by other halogens or functional groups using reagents like sodium iodide in acetone.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium iodide in acetone for halogen exchange.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new halogenated derivatives.

Scientific Research Applications

N-(2,4-difluorophenyl)-3-methylazetidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-3-methylazetidine-3-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent . The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-difluorophenyl)-3-methylazetidine-3-carboxamide is unique due to its specific azetidine ring structure combined with the difluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.